Fuscin

Description

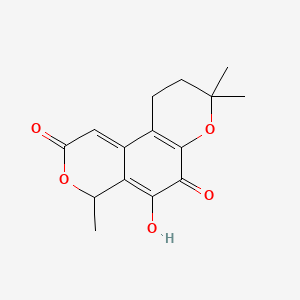

antibacterial pigment produced by the fungus Didiodendron fuscom; minor descriptor (75-82); online & Index Medicus search BENZOPYRANS (75-82)

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKAGRXDVEZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874665 | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-85-2 | |

| Record name | Fuscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Fuscin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Fuscin, a fungal metabolite with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. This compound exhibits a multi-pronged mechanism of action, primarily targeting cellular respiration and chemokine receptor signaling.

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation

This compound is a known inhibitor of mitochondrial respiration and oxidative phosphorylation[1][2]. Its primary mode of action within the mitochondria involves the inhibition of succinate dehydrogenase (Complex II) of the electron transport chain[1]. This inhibition disrupts the normal flow of electrons, leading to a decrease in cellular oxygen consumption and ATP synthesis. Furthermore, this compound has been identified as an inhibitor of mitochondrial SH-dependent transport-linked functions, suggesting a broader impact on mitochondrial homeostasis[1].

Core Mitochondrial Targets and Effects

While specific IC50 values for this compound's inhibition of individual respiratory chain complexes are not extensively documented in publicly available literature, its inhibitory effects are well-established. The primary mitochondrial targets identified are:

-

Succinate Dehydrogenase (Complex II): this compound directly inhibits the activity of this key enzyme in both the citric acid cycle and the electron transport chain[1].

-

Mitochondrial SH-dependent Transporters: this compound interferes with the function of mitochondrial transporters that rely on sulfhydryl groups for their activity[1]. The precise transporters affected are a subject for further investigation, but potential candidates include the phosphate carrier and the adenine nucleotide translocase.

The inhibition of these mitochondrial processes by this compound leads to a dose-dependent decrease in mitochondrial oxygen consumption and a reduction in the mitochondrial membrane potential.

Antagonism of the CCR5 Receptor

In addition to its effects on mitochondria, this compound acts as an antagonist of the human C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound competitively inhibits the binding of the native chemokine ligand, Macrophage Inflammatory Protein-1α (MIP-1α), thereby blocking a key step in the viral entry process.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of this compound.

| Target | Assay Type | Species | IC50 | Reference |

| Human CCR5 Receptor | [125I]MIP-1α Competition Binding Assay | Human | 21 µM |

Signaling Pathways and Logical Relationships

The dual mechanism of action of this compound impacts two distinct and vital cellular pathways: energy metabolism and chemokine signaling.

Figure 1: Dual inhibitory mechanism of this compound on mitochondrial respiration and CCR5 signaling.

Experimental Protocols

CCR5 Receptor Binding Assay (Scintillation Proximity Assay)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human CCR5 receptor.

Materials:

-

HEK293 cells expressing human CCR5

-

[125I]-labeled MIP-1α (radioligand)

-

This compound (test compound)

-

Unlabeled MIP-1α (for non-specific binding control)

-

Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA)

-

Wheat Germ Agglutinin (WGA) coated Scintillation Proximity Assay (SPA) beads

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-CCR5 cells.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Binding Buffer

-

Varying concentrations of this compound.

-

A constant concentration of [125I]-MIP-1α.

-

For non-specific binding wells, add a high concentration of unlabeled MIP-1α.

-

A suspension of WGA-coated SPA beads.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours) with gentle agitation to allow the binding to reach equilibrium.

-

Detection: Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-MIP-1α, by non-linear regression analysis.

Figure 2: Workflow for the CCR5 receptor binding scintillation proximity assay.

Measurement of Mitochondrial Oxygen Consumption

This protocol describes a general method for measuring the effect of this compound on mitochondrial oxygen consumption using high-resolution respirometry.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration Medium (e.g., MiR05)

-

Substrates for Complex II (e.g., Succinate)

-

ADP

-

This compound (test compound)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Chamber Preparation: Calibrate the respirometer chambers with respiration medium.

-

Mitochondria/Cell Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chamber.

-

Baseline Respiration: Record the baseline oxygen consumption (State 2 respiration).

-

Substrate Addition: Add the substrate for Complex II (succinate) to initiate electron flow.

-

State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the coupled respiration (State 3).

-

This compound Titration: Perform a stepwise titration of this compound into the chamber, allowing the oxygen consumption rate to stabilize after each addition.

-

Data Analysis: Record the oxygen consumption rate at each this compound concentration. Plot the percentage of inhibition of State 3 respiration against the logarithm of the this compound concentration to determine the dose-response relationship.

Figure 3: Workflow for measuring the effect of this compound on mitochondrial oxygen consumption.

Conclusion

This compound presents a compelling profile as a dual-action molecule, concurrently targeting mitochondrial bioenergetics and a key chemokine receptor involved in inflammatory and infectious diseases. Its ability to inhibit succinate dehydrogenase and antagonize the CCR5 receptor underscores its potential for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols, to facilitate future research in this area. Further studies are warranted to elucidate the precise molecular targets of this compound within the mitochondrial SH-dependent transport system and to obtain more comprehensive quantitative data on its inhibitory effects on the respiratory chain.

References

Oidiodendron fuscum: A Comprehensive Technical Guide to Fuscin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, has long been recognized for its antibacterial properties. This technical guide provides an in-depth overview of Oidiodendron fuscum as a source of this compound, consolidating critical information for research and development purposes. It details the methodologies for the cultivation of the fungus and the subsequent extraction and purification of this compound, based on foundational studies. Furthermore, this document presents quantitative data on this compound yields and proposes a putative biosynthetic pathway, offering a valuable resource for the scientific community engaged in natural product discovery and antibiotic development.

Introduction

Oidiodendron fuscum is a species of fungus belonging to the genus Oidiodendron. It is a known producer of the antibiotic compound this compound.[1] This metabolite is a golden-brown pigment with established antibacterial activity. The exploration of microbial secondary metabolites as potential therapeutic agents remains a significant endeavor in drug discovery. This compound represents a promising candidate within this domain, and a thorough understanding of its production and biosynthesis is paramount for harnessing its full potential. This guide serves as a technical resource, compiling essential data and protocols to facilitate further research into this compound and its applications.

Cultivation of Oidiodendron fuscum for this compound Production

The successful production of this compound is critically dependent on the optimal growth of Oidiodendron fuscum. The following sections detail the culture media and incubation conditions established for robust fungal growth and metabolite synthesis.

Culture Media

Several media compositions have been evaluated for the cultivation of Oidiodendron fuscum and this compound production. The most effective medium, based on foundational research, is a modified Czapek-Dox solution.

Table 1: Composition of Culture Media for Oidiodendron fuscum

| Component | Concentration (g/L) |

| Glucose | 50.0 |

| Sodium Nitrate (NaNO₃) | 2.0 |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | 1.0 |

| Potassium Chloride (KCl) | 0.5 |

| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.5 |

| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 |

| Distilled Water | to 1 L |

Incubation Conditions

Optimal incubation conditions are crucial for maximizing the yield of this compound. The following parameters have been identified as conducive to the growth of Oidiodendron fuscum and the production of its target metabolite.

Table 2: Optimal Incubation Conditions for this compound Production

| Parameter | Value |

| Temperature | 24°C |

| Incubation Period | 20-30 days |

| Culture Type | Surface culture in flasks |

| pH | Not specified |

Extraction and Purification of this compound

A systematic approach is required for the efficient extraction and purification of this compound from the culture medium. The following protocol is based on established methodologies.

Experimental Protocol: Extraction and Purification of this compound

-

Harvesting: After the incubation period, the mycelium is separated from the culture fluid by filtration.

-

Acidification: The culture fluid is acidified to a pH of approximately 3.0 using hydrochloric acid (HCl).

-

Solvent Extraction: The acidified culture fluid is then extracted with chloroform (CHCl₃). This process is repeated multiple times to ensure complete extraction of this compound.

-

Concentration: The chloroform extracts are combined and concentrated under reduced pressure.

-

Crude Crystallization: The concentrated extract is treated with light petroleum, leading to the precipitation of crude this compound.

-

Recrystallization: The crude this compound is further purified by recrystallization from benzene or a mixture of benzene and light petroleum.

Quantitative Data: this compound Yield

The yield of this compound can vary depending on the specific culture conditions and extraction efficiency. The following table summarizes the reported yields from foundational studies.

Table 3: Reported Yield of this compound from Oidiodendron fuscum

| Culture Volume (L) | Crude this compound Yield (g) | Purified this compound Yield (g) |

| 1 | 0.2 - 0.3 | ~0.15 |

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. While the specific enzymatic pathway for this compound in Oidiodendron fuscum has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of structurally similar fungal polyketides and the identification of dihydrosecothis compound as a likely precursor.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is initiated by a polyketide synthase (PKS) that catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization, oxidation, and reduction, to form the core structure of this compound.

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow Visualization

To provide a clear and concise overview of the practical steps involved in obtaining this compound, the following workflow diagram illustrates the process from fungal culture to purified compound.

Caption: Experimental workflow for the production and purification of this compound.

Conclusion

This technical guide provides a consolidated resource for the production of this compound from Oidiodendron fuscum. By detailing the cultivation, extraction, and purification protocols, and presenting the available quantitative data, it aims to support and streamline future research in this area. The proposed biosynthetic pathway and workflow visualizations offer a conceptual and practical framework for scientists. Further investigation into the genetic and enzymatic basis of this compound biosynthesis will be crucial for optimizing yields and exploring the potential for synthetic biology approaches to its production. The information compiled herein is intended to serve as a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Putative Biosynthesis of Fuscin in Oidiodendron fuscum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, has been recognized for its antibacterial properties. Despite its discovery in the mid-20th century, the molecular details of its biosynthesis have yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. Grounded in the principles of fungal polyketide synthesis, this document outlines a putative enzymatic pathway, a strategy for the identification and characterization of the this compound biosynthetic gene cluster, and detailed experimental protocols for pathway validation. This guide is intended to serve as a foundational resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, which could pave the way for its bioengineering and the development of novel antibacterial agents.

Introduction

This compound is a pigmented secondary metabolite produced by the fungus Oidiodendron fuscum. Structurally, it is a polyketide derivative with the chemical formula C₁₅H₁₆O₅. Early studies highlighted its antimicrobial activity, making it a compound of interest for potential therapeutic applications. However, the advent of the genomics and molecular biology era has yet to be fully applied to understanding the biosynthesis of this intriguing molecule.

Fungal secondary metabolites are often synthesized by enzymes encoded by genes clustered together in the fungal genome. These biosynthetic gene clusters (BGCs) typically contain a core synthase gene, such as a polyketide synthase (PKS), along with genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases), transporters, and regulatory proteins. This guide proposes a hypothetical biosynthetic pathway for this compound based on its chemical structure and the known mechanisms of fungal polyketide synthases.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS). The proposed pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by a series of tailoring reactions to yield the final this compound molecule.

Core Polyketide Chain Formation:

The biosynthesis is proposed to start with an acetyl-CoA starter unit, followed by the iterative addition of six malonyl-CoA extender units, catalyzed by an NR-PKS. This would result in a heptaketide intermediate.

Cyclization and Aromatization:

The highly reactive polyketide chain is believed to undergo a series of intramolecular aldol condensations and subsequent dehydrations to form a bicyclic aromatic intermediate. The specific pattern of cyclization is dictated by the product template (PT) domain of the NR-PKS.

Tailoring Reactions:

Following the formation of the core aromatic structure, a series of post-PKS modifications are necessary to arrive at the final structure of this compound. These tailoring steps are likely catalyzed by enzymes encoded within the this compound BGC and are proposed to include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring, likely catalyzed by cytochrome P450 monooxygenases.

-

Methylation: Addition of methyl groups, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

-

Oxidative cleavage and rearrangement: Further enzymatic modifications to form the pyran and furan rings characteristic of this compound.

A proposed schematic of the this compound biosynthetic pathway is presented below:

Caption: A putative biosynthetic pathway for this compound in Oidiodendron fuscum.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound. This section is intended as a template for researchers to populate as data becomes available through the experimental work proposed in this guide.

Table 1: Putative Enzymes of the this compound Biosynthetic Gene Cluster and their Kinetic Parameters (Hypothetical)

| Gene ID (Putative) | Proposed Enzyme Function | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| fusA | Non-reducing PKS | Acetyl-CoA, Malonyl-CoA | - | - | - | - | - |

| fusB | Cytochrome P450 Monooxygenase | Aromatic Intermediate | - | - | - | - | - |

| fusC | Methyltransferase | Hydroxylated Intermediate, SAM | - | - | - | - | - |

| fusD | Oxidoreductase | Methylated Intermediate | - | - | - | - | - |

| ... | ... | ... | - | - | - | - | - |

Table 2: Metabolite Concentrations during Oidiodendron fuscum Fermentation (Hypothetical)

| Time (hours) | Precursor (e.g., Acetate) (mM) | Intermediate 1 (µM) | Intermediate 2 (µM) | This compound (µg/mL) |

| 24 | - | - | - | - |

| 48 | - | - | - | - |

| 72 | - | - | - | - |

| 96 | - | - | - | - |

| 120 | - | - | - | - |

Experimental Protocols for Pathway Elucidation and Validation

The following protocols provide a roadmap for the identification of the this compound BGC and the functional characterization of its constituent genes.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound BGC in the genome of Oidiodendron fuscum.

Methodology:

-

Genome Sequencing and Assembly:

-

Culture O. fuscum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

-

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict BGCs within the assembled genome.

-

Search for BGCs containing a non-reducing polyketide synthase (NR-PKS) gene, as this is the hypothesized core enzyme for this compound biosynthesis.

-

Analyze the genes within the candidate BGCs for the presence of tailoring enzymes that would be required for the proposed pathway (e.g., P450s, methyltransferases, oxidoreductases).

-

Functional Characterization of the Putative this compound BGC

Objective: To experimentally validate the involvement of the identified BGC in this compound biosynthesis.

Methodology 1: Targeted Gene Knockout

-

CRISPR-Cas9 System Design:

-

Design single guide RNAs (sgRNAs) targeting the putative NR-PKS gene (fusA) within the candidate BGC.

-

Construct a CRISPR-Cas9 expression vector containing the Cas9 nuclease and the designed sgRNA, along with a selectable marker (e.g., hygromycin resistance).

-

-

Protoplast Transformation:

-

Generate protoplasts from young O. fuscum mycelia by enzymatic digestion (e.g., with a mixture of lysing enzymes from Trichoderma harzianum).

-

Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

-

Mutant Screening and Verification:

-

Select transformants on a medium containing the appropriate antibiotic.

-

Screen for mutants by PCR to identify deletions or insertions in the target fusA gene.

-

Confirm the gene knockout by Sanger sequencing.

-

-

Metabolite Analysis:

-

Culture the wild-type and the ΔfusA mutant strains under this compound-producing conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in the mutant strain would confirm the role of the fusA gene and the BGC in this compound biosynthesis.

-

Methodology 2: Heterologous Expression

-

BGC Cloning and Vector Assembly:

-

Amplify the entire putative this compound BGC from O. fuscum genomic DNA.

-

Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter. This can be achieved using techniques like Gibson assembly or yeast-based homologous recombination.

-

-

Host Strain Transformation:

-

Transform a well-characterized, genetically tractable fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) with the expression vector.

-

-

Expression and Metabolite Detection:

-

Induce the expression of the BGC in the heterologous host.

-

Extract and analyze the metabolites as described above. The production of this compound in the transformed host would provide definitive proof of the BGC's function.

-

Structural Elucidation of Intermediates

Objective: To identify and characterize the biosynthetic intermediates of the this compound pathway.

Methodology:

-

Targeted Knockout of Tailoring Enzyme Genes:

-

Create knockout mutants of the putative tailoring enzyme genes (e.g., P450s, methyltransferases) within the this compound BGC.

-

-

Metabolite Accumulation and Isolation:

-

Culture these mutant strains and analyze their metabolite profiles. The knockout of a tailoring enzyme gene is expected to lead to the accumulation of the substrate for that enzyme, a biosynthetic intermediate.

-

Isolate the accumulated intermediates using preparative HPLC.

-

-

Structural Analysis:

-

Determine the chemical structures of the isolated intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS). This will allow for the step-by-step reconstruction of the biosynthetic pathway.

-

Conclusion

The biosynthesis of this compound in Oidiodendron fuscum presents an exciting area of research with the potential for the discovery of novel enzymatic functions and the development of new antibacterial compounds. While the exact genetic and biochemical pathway remains to be experimentally validated, this guide provides a robust framework for its elucidation. By employing a combination of modern genomics, molecular biology, and analytical chemistry techniques, researchers can systematically uncover the secrets of this compound biosynthesis, unlocking its potential for biotechnological applications. The proposed methodologies offer a clear path forward to not only understand this specific pathway but also to contribute to the broader knowledge of fungal secondary metabolism.

An In-depth Technical Guide to Fuscin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, is a molecule of significant interest in biomedical research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document collates available quantitative data, outlines experimental methodologies, and visualizes associated biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a quinonoid fungal metabolite with the chemical formula C₁₅H₁₆O₅.[3] Its systematic IUPAC name is 5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione.[3] The molecule possesses a distinctive tricyclic core, which is fundamental to its biological interactions.

Structural Details

The chemical structure of this compound is characterized by a pyran-fused chromene-dione framework. Key structural features include a hydroxyl group, a methyl group, and a gem-dimethyl group attached to the heterocyclic rings.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₅ | [3] |

| Molecular Weight | 276.28 g/mol | [3] |

| IUPAC Name | 5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | [3] |

| CAS Number | 83-85-2 | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Purity | >95% (commercially available) | [4] |

Spectral Data

| Technique | Data |

| ¹H NMR | Data not available in structured format. |

| ¹³C NMR | Data not available in structured format. |

| IR (Infrared) Spectroscopy | Data not available in structured format. |

| UV-Vis Spectroscopy | Data not available in structured format. |

| Mass Spectrometry | Data not available in structured format. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its roles as a CCR5 receptor antagonist and an inhibitor of oxidative phosphorylation being the most prominent.[5][6] These activities underscore its potential as a lead compound for the development of novel therapeutics.

CCR5 Receptor Antagonism

This compound has been identified as a novel antagonist of the human C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound can block the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and replication.

Signaling Pathway of HIV-1 Entry via CCR5 and Inhibition by this compound

Caption: HIV-1 entry and its inhibition by this compound.

Inhibition of Oxidative Phosphorylation

This compound is a known inhibitor of mitochondrial respiration and oxidative phosphorylation.[6] It disrupts the normal functioning of the electron transport chain, which is the primary mechanism for ATP production in aerobic organisms. This inhibition of cellular energy production is likely the basis for its observed antibacterial and other cytotoxic effects.

Workflow for Assessing Mitochondrial Respiration Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Oidiodendron fuscum - Wikipedia [en.wikipedia.org]

- 3. This compound, an antibacterial pigment from Oidiodendron fuscum Robak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CCR5 antagonist | Hello Bio [hellobio.com]

- 5. 10-Methoxydihydrothis compound, fuscinarin, and this compound, novel antagonists of the human CCR5 receptor from Oidiodendron griseum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of respiration and oxidative phosphorylation in ox-neck muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuscin: A Technical Guide to its Role as a Mitochondrial Function Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Mitochondria are central to cellular energy metabolism, apoptosis, and signaling. The inhibition of mitochondrial function is a critical area of research for understanding disease pathogenesis and for the development of novel therapeutics. Fuscin (C₁₅H₁₆O₅) is a naturally occurring compound that has been historically recognized for its antibiotic properties.[1] Early studies have pinpointed its activity as a specific inhibitor of mitochondrial respiration and oxidative phosphorylation.[2][3] This guide delves into the specifics of this inhibition, providing a technical resource for researchers exploring mitochondrial function and dysfunction.

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary molecular target of this compound within the mitochondria is the Adenine Nucleotide Translocase (ANT).[1][3][4] ANT is an integral inner mitochondrial membrane protein responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. This process is fundamental for supplying the cell with energy.

By inhibiting ANT, this compound disrupts the cellular energy supply through the following mechanisms:

-

Inhibition of Oxidative Phosphorylation: The translocation of ADP into the mitochondrial matrix is the rate-limiting step for ATP synthesis. By blocking ANT, this compound prevents the replenishment of the mitochondrial ADP pool, thereby halting ATP production via oxidative phosphorylation.[2][3]

-

Disruption of Mitochondrial Membrane Potential: The exchange of ATP⁴⁻ for ADP³⁻ is an electrogenic process that contributes to the maintenance of the mitochondrial membrane potential (ΔΨm). Inhibition of this exchange by this compound can lead to hyperpolarization of the inner mitochondrial membrane, which in turn can increase the production of reactive oxygen species (ROS) and induce mitochondrial swelling.

-

Induction of the Mitochondrial Permeability Transition Pore (mPTP): ANT is a key component of the mPTP, a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death. While direct evidence for this compound-induced mPTP opening is scarce, its interaction with ANT suggests this as a plausible downstream consequence.

Signaling Pathways Affected by ANT Inhibition

The inhibition of ANT by this compound can trigger a cascade of cellular signaling events associated with mitochondrial dysfunction.

References

- 1. Adenine nucleotide translocase regulates airway epithelial metabolism, surface hydration and ciliary function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenine Nucleotide Translocase, Mitochondrial Stress, and Degenerative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, an inhibitor of respiration and oxidative phosphorylation in ox-neck muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuscin's Impact on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a metabolite produced by various fungi, has been identified as a potent inhibitor of cellular respiration. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on mitochondrial function. The document summarizes the available quantitative data, details relevant experimental protocols for studying its inhibitory effects, and visualizes the affected metabolic pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating mitochondrial metabolism and potential therapeutic or toxicological agents.

Introduction to this compound

This compound is a quinonoid fungal metabolite with the chemical formula C₁₅H₁₆O₅[1][2]. Early studies have established its role as an inhibitor of oxidative phosphorylation and respiration in mitochondria[3]. The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (Complex II) in the electron transport chain[3]. This inhibition disrupts the normal flow of electrons, leading to a decrease in oxygen consumption and ATP synthesis. Understanding the precise effects of this compound on cellular respiration is crucial for evaluating its potential as a research tool or a therapeutic agent, as well as for understanding its toxicological profile.

Quantitative Data on this compound's Inhibitory Effects

Table 1: Illustrative Inhibitory Concentration (IC₅₀) of this compound on Mitochondrial Respiration

| Parameter | Substrate | Illustrative IC₅₀ (µM) |

| Oxygen Consumption Rate (OCR) | Succinate | 15 |

| ATP Synthesis Rate | Succinate | 25 |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Table 2: Illustrative Percentage Inhibition of Succinate Dehydrogenase Activity by this compound

| This compound Concentration (µM) | Percentage Inhibition (%) |

| 1 | 10 |

| 5 | 35 |

| 10 | 60 |

| 25 | 85 |

| 50 | 95 |

Note: These values are hypothetical and serve as a guide for expected dose-dependent inhibition.

Experimental Protocols

To investigate the effects of this compound on cellular respiration, standardized experimental protocols are essential. The following sections detail the methodologies for mitochondrial isolation and the measurement of oxygen consumption.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a common method for obtaining a fraction enriched in mitochondria.

Materials:

-

Rat liver

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Excise the liver, wash it with ice-cold homogenization buffer, and mince it into small pieces.

-

Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a clean centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in ice-cold wash buffer.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of wash buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Measurement of Mitochondrial Oxygen Consumption

The Clark-type oxygen electrode is a standard instrument for measuring the rate of oxygen consumption in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Clark-type oxygen electrode system

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.2)

-

Substrates (e.g., succinate, pyruvate, malate)

-

ADP

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1-2 mL of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the mitochondrial suspension to the chamber to a final concentration of approximately 0.5-1.0 mg/mL protein.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add the substrate (e.g., 5 mM succinate) to initiate electron transport.

-

Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the resting rate (State 4 respiration).

-

To test the effect of this compound, add different concentrations of the this compound stock solution to the chamber before the addition of the substrate and repeat steps 4-7.

-

Calculate the oxygen consumption rate in nmol O₂/min/mg mitochondrial protein.

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action is the direct inhibition of a key enzyme in the electron transport chain. Therefore, its effect is more of a direct disruption of a metabolic pathway rather than the modulation of a classical signaling cascade. The following diagrams illustrate the workflow for studying this compound's effects and its point of intervention in the electron transport chain.

References

Fuscin as a Potential CCR5 Antagonist: An Examination of the Evidence and a Guide to Established CCR5 Antagonism in HIV Research

A Note to the Reader: The query for a technical guide on "fuscin" as a CCR5 antagonist for HIV research did not yield specific results in a comprehensive search of scientific literature. The term "this compound" does not appear to be associated with CCR5 antagonism in the context of HIV. It is possible that this is a novel, yet-to-be-published compound, or that the term is a variant of other known molecules. One possibility is a confusion with "fusin," an older name for the CXCR4 receptor, another critical co-receptor for HIV entry. Another is "fusidic acid," which has been investigated in the context of HIV but is not a CCR5 antagonist.

This guide will therefore focus on the well-established principles of CCR5 antagonism in HIV research, using the FDA-approved drug Maraviroc as a primary example to fulfill the user's request for an in-depth technical guide. The data, protocols, and visualizations provided are representative of the field and will serve as a valuable resource for researchers, scientists, and drug development professionals interested in targeting the CCR5 co-receptor.

Introduction to CCR5 as a Target for HIV Therapy

The entry of the human immunodeficiency virus (HIV) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[1] This initial binding triggers conformational changes in gp120, enabling it to interact with a second co-receptor, either CCR5 or CXCR4.[1][2][3][4] Viruses that utilize CCR5 are termed R5-tropic and are predominant during the early stages of infection.[1][5]

The critical role of CCR5 in viral entry makes it an attractive target for antiretroviral therapy.[5][6][7] Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains, and this natural resistance has provided a strong rationale for the development of CCR5 antagonists.[3][6][8] These antagonists do not target the virus itself but rather the host cell co-receptor, representing a class of drugs known as host-targeted antivirals.[3]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are allosteric, non-competitive inhibitors.[8] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10][11] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction with the HIV-1 gp120 protein.[5][12] Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry into the host cell.[13] Unlike natural chemokine ligands, CCR5 antagonists do not induce receptor signaling or internalization.[8]

Below is a diagram illustrating the HIV entry process and the mechanism of action of CCR5 antagonists.

Caption: HIV entry and inhibition by a CCR5 antagonist.

Quantitative Data for Selected CCR5 Antagonists

The efficacy of CCR5 antagonists is determined through various in vitro assays that measure their ability to inhibit viral entry. The 50% inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of viral replication.

| Compound | HIV-1 Strain | Cell Type | IC50 (nM) | Citation |

| Maraviroc | HIV-1BAL | PBMCs | 2.05 | [11] |

| Maraviroc | HIV-1CC1/85 | PBMCs | 4.39 | [11] |

| Vicriviroc | HIV-1BAL | PBMCs | 1.30 | [11] |

| Vicriviroc | HIV-1CC1/85 | PBMCs | 3.78 | [11] |

| VCH-286 | HIV-1BAL | PBMCs | 0.25 | [11] |

| VCH-286 | HIV-1CC1/85 | PBMCs | 0.34 | [11] |

Experimental Protocols

Radioligand Binding Assay for CCR5

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity.

Methodology:

-

Membrane Preparation: HEK 293T cells are transiently transfected with a plasmid encoding the human CCR5 receptor. After 48 hours, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.[9]

-

Binding Reaction: Membrane aliquots (containing a specific amount of protein, e.g., 2.5 µg) are incubated in a 96-well plate.[9]

-

Incubation: The membranes are incubated with a radiolabeled CCR5 ligand (e.g., 0.1 nM [¹²⁵I]CCL3 or [³H]Maraviroc) and varying concentrations of the test compound.[9] The incubation is typically carried out for 1 hour at room temperature in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA).[9]

-

Non-specific Binding: To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration (e.g., 2 µM) of an unlabeled CCR5 antagonist.[9]

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The displacement curves are analyzed to determine the IC50 value of the test compound.

HIV-1 Entry (Pseudovirus) Assay

This assay quantifies the ability of a compound to inhibit HIV-1 entry into target cells using replication-defective viral particles that express the HIV-1 envelope protein and a reporter gene (e.g., luciferase).

Methodology:

-

Cell Culture: Target cells (e.g., PM-1 cells, which naturally express CD4 and CCR5) are seeded in 96-well plates.[14]

-

Compound Incubation: The cells are pre-incubated with serial dilutions of the test compound.

-

Infection: Pseudoviruses are added to the wells.

-

Incubation: The plates are incubated at 37°C for a period that allows for viral entry and reporter gene expression (e.g., 4 days).[14]

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.[14]

-

Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to calculate the IC50 value.

Below is a diagram illustrating the workflow for an HIV-1 Entry Assay.

Caption: Workflow for an HIV-1 entry (pseudovirus) assay.

Future Directions and Conclusion

The development of CCR5 antagonists has marked a significant advancement in antiretroviral therapy.[6][15][16] While Maraviroc is the only FDA-approved CCR5 antagonist, research into new and potentially more potent compounds continues.[3][6][16] The exploration of novel chemical scaffolds, potentially including compounds like "this compound" if and when they are characterized, is essential for expanding the arsenal of anti-HIV drugs. Key considerations for future research include overcoming viral resistance, which can occur through the emergence of CXCR4-tropic viruses or mutations in gp120 that allow it to bind to the antagonist-occupied CCR5.[6][10]

This technical guide provides a foundational understanding of CCR5 antagonism in HIV research. The methodologies and data presented for established antagonists serve as a benchmark for the evaluation of any new potential CCR5-targeting compounds. As our understanding of the intricate virus-host interactions evolves, so too will the strategies to inhibit HIV and ultimately move towards a cure.

References

- 1. The chemokine receptor CCR5: multi-faceted hook for HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thebodypro.com [thebodypro.com]

- 3. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy [mdpi.com]

- 5. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]

- 6. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inefficient entry of vicriviroc-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. youtube.com [youtube.com]

- 14. blanpainlab.ulb.ac.be [blanpainlab.ulb.ac.be]

- 15. researchgate.net [researchgate.net]

- 16. CCR5 antagonism in HIV infection: current concepts and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activities of Fuscin and a Comprehensive Guide to Fusidic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known biological activities of Fuscin, a metabolic product of the fungus Oidiodendron fuscum. Due to the limited recent and in-depth data available for this compound, this document also presents a comprehensive overview of the well-documented biological activities of Fusidic Acid, a structurally distinct fungal metabolite with a broad range of therapeutic applications. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound: A Brief Overview

Fusidic Acid: A Detailed Examination of Biological Activities

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is particularly effective against Gram-positive bacteria.[1][2] Beyond its antimicrobial properties, Fusidic Acid exhibits significant anti-inflammatory and anticancer activities.[3][4][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and anticancer activities of Fusidic Acid.

Table 1: Antimicrobial Activity of Fusidic Acid

| Organism | Strain(s) | MIC (μg/mL) | MBC (μg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 6538 | 0.1 - 0.625 | 0.3125 - 1.250 | [1] |

| Staphylococcus aureus subsp. aureus | ATCC 29213 | 0.1 - 0.625 | 0.3125 - 1.250 | [1] |

| Staphylococcus epidermidis | ATCC 12228 | 0.1 - 0.625 | 0.3125 - 1.250 | [1] |

| Methicillin-susceptible S. aureus (MSSA) | US Clinical Isolates | MIC₉₀: 0.12 | - | [6] |

| Methicillin-resistant S. aureus (MRSA) | US Clinical Isolates | MIC₉₀: 0.12 | - | [6] |

| Coagulase-negative staphylococci (CoNS) | US Clinical Isolates | MIC₉₀: 0.12 | - | [6] |

| Methicillin-susceptible S. aureus (MSSA) | Canadian Clinical Isolates | MIC₉₀: 0.25 | - | [6] |

| Methicillin-resistant S. aureus (MRSA) | Canadian Clinical Isolates | MIC₉₀: 0.25 | - | [6] |

| Enterococci | - | MIC₉₀: 4 | - | [7] |

| Corynebacterium spp. | - | ≤0.12 | - | [7] |

| Streptococcus pyogenes | - | MIC₉₀: 8 | - | [7] |

| Clostridium difficile | - | MIC₉₀: 2 | - | [7] |

| Chlamydia trachomatis | - | MIC₉₀: 0.5 | - | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.

Table 2: Anti-inflammatory Activity of Fusidic Acid

| Assay | Model | Treatment | Inhibition (%) | Reference(s) |

| TPA-induced ear edema | Mouse | 2000 µg/mL | 39.04 | [1] |

| TPA-induced ear edema | Mouse | 4000 µg/mL | 73.46 | [1] |

| TPA-induced ear edema | Mouse | 8000 µg/mL | 83.83 | [1] |

| Formalin-induced edema | Rat | 50 mg/kg | Significant (p<0.05) | [3] |

| Formalin-induced edema | Rat | 100 mg/kg | Significant (p<0.05) | [3] |

TPA: 12-O-tetradecanoylphorbol-13-acetate

Table 3: Anticancer Activity of Fusidic Acid

| Cell Line | Cancer Type | Concentration (μM) | Growth Inhibition (%) | Reference(s) |

| MCF-7 | Breast Cancer | 100 | 28 | [8] |

| MDA-MB-231 | Breast Cancer | 100 | 32 | [8] |

| 8505C | Thyroid Cancer | 200 | 43 | [8] |

| TPC1 | Thyroid Cancer | 100 | 45 | [8] |

Experimental Protocols

This protocol is based on the broth microdilution method.[1]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 1.5 × 10⁵ CFU/mL.

-

Preparation of Fusidic Acid Dilutions: A stock solution of Fusidic Acid is prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.025 to 10 µg/mL.

-

Incubation: Each well of the microtiter plate receives 195 µL of the bacterial inoculum and 5 µL of the corresponding Fusidic Acid dilution. The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Fusidic Acid that results in no visible bacterial growth, as determined by measuring the absorbance at 600 nm.

-

MBC Determination: To determine the MBC, a 5 µL aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

This in vivo assay evaluates the anti-inflammatory effects of topically applied agents.[1]

-

Animal Model: Female Kunming mice are used for this model.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 0.125 µg/mL) is topically applied to the right ear of each mouse to induce edema. The left ear serves as a control.

-

Treatment: Various concentrations of Fusidic Acid (e.g., 2,000, 4,000, and 8,000 µg/mL) are topically applied to the TPA-treated ear. A positive control group is treated with a known anti-inflammatory agent like dexamethasone.

-

Assessment of Edema: After a set period (e.g., 6 hours), the mice are euthanized, and circular punches are taken from both ears. The weight of the punches is measured, and the degree of edema is calculated as the difference in weight between the right and left ear punches. The inhibition of edema is calculated relative to the TPA-only treated group.

-

Histological and Immunohistochemical Analysis: Ear tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe inflammatory cell infiltration. Immunohistochemistry can be performed to assess the expression of pro-inflammatory markers such as TNF-α, IL-1β, and COX-2.[1]

This protocol outlines a method to determine the effect of Fusidic Acid on the proliferation of cancer cell lines.[8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of Fusidic Acid (e.g., 10 µM, 100 µM, and 200 µM) for a specified duration (e.g., 72 hours). A control group is treated with the vehicle (e.g., DMSO).

-

Cell Viability Assessment: Cell viability is assessed using a standard method such as the Trypan Blue exclusion assay. The number of viable cells in treated and control wells is counted.

-

Calculation of Growth Inhibition: The percentage of growth inhibition is calculated by comparing the number of viable cells in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The primary antibacterial mechanism of Fusidic Acid is the inhibition of protein synthesis. It specifically targets the elongation factor G (EF-G) in bacteria.[9][10] This action prevents the translocation of the peptidyl-tRNA on the ribosome, thereby halting the elongation of the polypeptide chain.[9][10]

Caption: Fusidic Acid inhibits bacterial protein synthesis by stabilizing EF-G-GDP on the ribosome, preventing translocation.

Fusidic Acid has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] In response to inflammatory stimuli like TPA, the IκB-α protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Fusidic Acid can suppress the expression of p65 and inhibit the phosphorylation of IκB-α.[1]

Caption: Fusidic Acid's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

References

- 1. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 5. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

In Vitro Effects of Fungal Metabolites on Cancer Cell Lines: A Technical Guide

Disclaimer: The initial query focused on "Fuscin." However, publicly available research on the specific in vitro effects of a compound explicitly named "this compound" on cancer cell lines is limited. It is possible that this query refers to other closely named and more extensively studied fungal metabolites. This guide, therefore, addresses the in vitro anticancer effects of two such compounds, Fusidic Acid and Fusaproliferin , and a related compound, Fusicoccin , to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Fungal metabolites represent a rich source of bioactive compounds with therapeutic potential. Among these, several compounds with names similar to "this compound" have demonstrated significant in vitro activity against various cancer cell lines. This technical guide synthesizes the available data on Fusidic Acid and Fusaproliferin, focusing on their cytotoxic effects, impact on the cell cycle, and implicated signaling pathways. It also provides detailed protocols for key experimental assays and visual representations of cellular mechanisms and workflows to aid in the design and interpretation of related research.

Data Presentation: Cytotoxicity of Fusaproliferin

Fusaproliferin, a sesterterpene mycotoxin, has shown potent cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.13 | Gemcitabine | 7.6 |

| BxPC-3 | Pancreatic | 0.76 | Gemcitabine | 2.2 |

| MDA-MB-231 | Breast (Triple Negative) | 1.9 | Doxorubicin | 0.06 |

| MCF7 | Breast (ER+) | 3.9 | Doxorubicin | 0.02 |

| WI-38 | Lung Fibroblast (Non-cancerous) | 18.0 | - | - |

Table 1: IC50 values of Fusaproliferin against various human cancer cell lines after 24 hours of treatment. Data compiled from publicly available research.

Effects on Cell Cycle and Apoptosis

Fusidic Acid: Induction of Cell Cycle Arrest

Fusidic acid, a bacteriostatic antibiotic, has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.[1][2][3][4] Notably, this growth inhibition is generally not associated with the induction of apoptosis.[1][2][3][4] The specific phase of the cell cycle at which arrest occurs appears to be dependent on the cancer cell type.[1][2][3][4]

-

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): G0/G1 phase arrest.[1][2][3][4]

-

Thyroid Cancer Cell Line (e.g., 8505C): S phase arrest.[1][2][3][4]

-

Cervical Cancer Cell Lines (e.g., Caski, HeLa): G2/M phase arrest.[1][2][3][4]

The primary mechanism of action for Fusidic acid is the inhibition of protein synthesis through its binding to elongation factor G (EF-G), which prevents the translocation of the ribosome during translation.[5][6] This disruption of protein synthesis likely leads to a downstream cascade that triggers cell cycle checkpoints.

Fusaproliferin: Induction of Apoptosis and Necrosis

In contrast to Fusidic acid, Fusaproliferin induces rapid cell death in cancer cell lines, exhibiting characteristics of both apoptosis and necrosis within a few hours of treatment.[7] While the precise signaling cascade has not been fully elucidated, the induction of apoptosis typically involves the activation of a caspase cascade.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the analysis of the cell cycle distribution of a cell population.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

PBS

-

Annexin V binding buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Fusidic Acid-Induced Cell Cycle Arrest

Caption: Fusidic Acid inhibits protein synthesis by targeting EF-G, leading to cell cycle arrest.

General Pathway of Fusaproliferin-Induced Apoptosis

Caption: Fusaproliferin induces cellular stress, leading to apoptosis and necrosis.

Experimental Workflow for In Vitro Analysis

Caption: A typical workflow for the in vitro evaluation of an anticancer compound.

Concluding Remarks

The fungal metabolites Fusidic acid and Fusaproliferin demonstrate distinct and potent anticancer activities in vitro. Fusidic acid acts as a cytostatic agent by inducing cell cycle arrest through the inhibition of protein synthesis, with the specific phase of arrest being cell-type dependent. In contrast, Fusaproliferin is a cytotoxic agent that rapidly induces both apoptosis and necrosis in cancer cells. The high potency of Fusaproliferin, particularly against pancreatic cancer cell lines, warrants further investigation into its specific molecular targets and signaling pathways. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of these and other novel fungal metabolites. Future studies should aim to elucidate the precise molecular mechanisms underlying the observed effects to facilitate the development of new anticancer therapies.

References

- 1. KoreaMed [koreamed.org]

- 2. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Fusidic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid (FA), a natural product originally isolated from the fungus Fusidium coccineum, has long been a clinically valuable antibiotic, particularly for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Beyond its established antibacterial properties, a growing body of research is unveiling the broader therapeutic potential of FA and its synthetic derivatives. These molecules are now being explored for their anti-inflammatory, anticancer, antifungal, and antiviral activities, opening up new avenues for drug development.[2][3] This technical guide provides an in-depth exploration of the therapeutic promise of fusidic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action and Therapeutic Targets

The therapeutic effects of fusidic acid derivatives stem from their ability to modulate specific biological pathways. Their primary mechanisms of action include:

-

Inhibition of Protein Synthesis: The hallmark of fusidic acid's antibacterial activity is its ability to inhibit bacterial protein synthesis by targeting elongation factor G (EF-G).[1][2] This interaction stalls the translocation of the ribosome along the messenger RNA, leading to a bacteriostatic effect.[4]

-

Modulation of Inflammatory Signaling: Certain FA derivatives have demonstrated potent anti-inflammatory effects by interfering with key signaling pathways. Notably, they have been shown to inhibit the activation of the STING (Stimulator of Interferon Genes) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.[5][6]

-

Antifungal Activity: The antifungal properties of some FA derivatives are attributed to their interaction with the eukaryotic elongation factor 2 (eEF2), a homolog of the bacterial EF-G.[7]

-

Anticancer Effects: Emerging evidence suggests that FA derivatives can induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[8]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various fusidic acid derivatives from preclinical studies.

Table 1: Antibacterial Activity of Fusidic Acid Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

| Fusidic Acid | S. aureus ATCC 29213 | 0.125 | [1] |

| FA-CP | S. aureus ATCC 29213 | 0.125 | [1] |

| FA-15 | Staphylococcus spp. | 0.781–1.563 | [4] |

| FA-7 | S. aureus | 3.125 | [9] |

| 3-Keto-cephalosporin P1 | S. aureus | 4 µg/mL | [10] |

| Cephalosporin P1 | MRSA | 8 µg/mL | [10] |

| 3-Keto-cephalosporin P1 | MRSA | 8 µg/mL | [10] |

Table 2: Anti-inflammatory Activity of Fusidic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Compound 30 | LPS-induced NO production in macrophages | 1.15 | [5] |

| Compound a1 | NO inhibition | 3.26 ± 0.42 | [11] |

| Compound a1 | IL-6 inhibition | 1.85 ± 0.21 | [11] |

| Compound a1 | TNF-α inhibition | 3.88 ± 0.55 | [11] |

Table 3: Anticancer Activity of Fusidic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | Hela, U87, KBV, MKN45 | 1.26-3.57 | [8] |

| Compound 26 | HeLa, U87, KBV, MKN45, JHH-7 | 1.26-3.57 | [2][3] |

| Fusidic Acid | 8505C Thyroid Cancer | >200 | [12] |

| Fusidic Acid | TPC1 Thyroid Cancer | >100 | [12] |

| Fusidic Acid | Caski Cervical Cancer | >200 | [12] |

| Fusidic Acid | HeLa Cervical Cancer | >200 | [12] |

| Fusidic Acid | MCF-7 Breast Cancer | >100 | [12] |

| Fusidic Acid | MDA-MB-231 Breast Cancer | >100 | [12] |

Table 4: Antifungal Activity of Fusidic Acid Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 17 | Cryptococcus neoformans | 4 | [2][3] |

| Compound 16 | Cryptococcus neoformans | >32 (94.58% inhibition at 32 µg/mL) | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fusidic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6][13]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Fusidic acid derivative stock solution

-

DMSO (or other suitable solvent)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions:

-

Perform a two-fold serial dilution of the fusidic acid derivative stock solution in MHB in the 96-well plate. The final concentrations should typically range from 0.025 to 10 µg/mL.[6]

-

Include a positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only).

-

-

Inoculation:

-

Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the standardized bacterial suspension to each well (except the negative control).

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[14]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

-

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of topically applied compounds.[6][15]

Materials:

-

Mice (e.g., BALB/c)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

-

Fusidic acid derivative solution in a suitable vehicle (e.g., acetone)

-

Micrometer or balance

-

Punch biopsy tool

Procedure:

-

Induction of Inflammation:

-

Apply a solution of TPA (e.g., 2.5 µg) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.

-

-

Treatment:

-

Apply the fusidic acid derivative solution to the TPA-treated ear. The application can be done shortly after TPA application or at a specified time point.

-

-

Evaluation of Edema:

-